N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide
Description
N-[2-(4-Methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a 4-methoxyphenyl substituent at position 2 and a 3,3-dimethylbutanamide group at position 2. This structure combines a rigid bicyclic system with polar and lipophilic substituents, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-18(2,3)9-16(22)19-17-14-10-24-11-15(14)20-21(17)12-5-7-13(23-4)8-6-12/h5-8H,9-11H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBRXRSTPFRADN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the thieno[3,4-c]pyrazole core, followed by functionalization to introduce the 4-methoxyphenyl and 3,3-dimethylbutanamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s uniqueness lies in its substitution pattern. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Variations: The target compound and analogs (11, 12) share a thieno[3,4-c]pyrazole core, critical for receptor binding. In contrast, the patent compound () uses a thieno[3,4-c]pyrrole core, which alters electronic properties and steric bulk .
Substituent Effects: The 4-methoxyphenyl group (common in the target and Compound 12) enhances lipophilicity and may improve membrane permeability. The 3,3-dimethylbutanamide group in the target differs from the benzamide (Compound 11) and cyclopentane-carboxamide (Compound 12) moieties. This branched aliphatic chain could reduce metabolic degradation compared to aromatic substituents .
Biological Activity :
- Compound 11’s 3,4-dimethylbenzamide group confers CRY1 selectivity, while Compound 12’s cyclopentane-carboxamide shifts preference toward CRY2. The target’s 3,3-dimethylbutanamide may occupy a unique hydrophobic pocket in CRY isoforms, but experimental validation is needed .
Biological Activity
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core with a methoxyphenyl substituent and a dimethylbutanamide moiety. Its structural formula can be represented as follows:
Molecular Formula: C18H24N4O2S
Molecular Weight: 356.47 g/mol
Antitumor Activity
Research indicates that compounds with similar thieno[3,4-c]pyrazole structures exhibit significant antitumor properties. For instance, derivatives have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. The mechanism often involves the inhibition of kinases such as BRAF(V600E) and Aurora-A kinase, which are critical in cancer progression .
Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory activities. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (NOS) and cyclooxygenase (COX) . This activity is particularly relevant in conditions characterized by chronic inflammation.
Cannabinoid Receptor Agonism
This compound acts as an agonist for cannabinoid receptors. This interaction can lead to various physiological effects including analgesia and appetite stimulation .
Structure-Activity Relationship (SAR)
The presence of the methoxy group on the phenyl ring enhances lipophilicity and receptor binding affinity. Variations in the alkyl chain length and branching at the amide position significantly influence biological activity. For example:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(4-methoxyphenyl)-2H-thieno[3,4-c]pyrazol-3-yl]-benzamide | Thieno[3,4-c]pyrazole core | Moderate anti-inflammatory |
| N-[2-(4-methoxyphenyl)-2H-thieno[3,4-c]pyrazol-3-yl]-propionamide | Shorter alkyl chain | Enhanced antitumor activity |
Case Studies
- Antitumor Study : A study involving a series of thienopyrazole derivatives demonstrated that modifications at the amide nitrogen significantly impacted their potency against BRAF(V600E) mutant melanoma cells. The most effective compound exhibited an IC50 value of 25 µM .
- Anti-inflammatory Research : In vitro assays showed that the compound inhibited LPS-induced TNF-α production in macrophages by 70%, indicating strong anti-inflammatory potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
